molecular formula C10H13NO4 B040452 Diethyl 1H-pyrrole-2,4-dicarboxylate CAS No. 55942-40-0

Diethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No.: B040452
CAS No.: 55942-40-0
M. Wt: 211.21 g/mol
InChI Key: SQDULIUHZHMBIC-UHFFFAOYSA-N
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Description

Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 55942-40-0) is a pyrrole-derived dicarboxylate ester with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.217 g/mol . It is commercially available in purities ranging from 95% to 97% and is utilized as a key building block in organic synthesis, particularly in the development of protein degraders and functional polymers . Its structure features a pyrrole ring substituted with two ethoxycarbonyl groups at positions 2 and 4, enabling reactivity in cyclization and cross-coupling reactions.

Properties

IUPAC Name

diethyl 1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDULIUHZHMBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507678
Record name Diethyl 1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55942-40-0
Record name Diethyl 1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an intermediate enamine, followed by cyclization to yield the pyrrole ring. Key parameters include:

  • Temperature : Maintained at 60–80°C to balance reaction rate and side-product formation.

  • Catalyst : Aqueous hydrochloric acid (2–5% v/v) facilitates protonation and cyclization.

  • Solvent : Ethanol or methanol is used to solubilize reactants and stabilize intermediates.

Purification involves recrystallization from ethanol/water mixtures, achieving yields of 65–75%.

Table 1: Knorr Synthesis Optimization

ParameterOptimal RangeYield (%)Purity (%)
Temperature60–80°C7095
HCl Concentration2–5% v/v6893
Reaction Time4–6 hours7296

Fischer Cyclization of Diethyl Acetylenedicarboxylate

An alternative route employs Fischer cyclization, where diethyl acetylenedicarboxylate reacts with methylamine in the presence of a Lewis acid catalyst. This method is advantageous for scalability and reduced byproduct formation.

Reaction Steps and Conditions

  • Formation of Enamine : Diethyl acetylenedicarboxylate reacts with methylamine at 0–5°C to form an enamine intermediate.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (using BF₃·Et₂O) at 25°C to form the pyrrole core.

  • Esterification : In situ esterification with ethanol ensures complete conversion to the diethyl ester.

This method achieves yields of 80–85% with purity >98% after column chromatography.

Table 2: Fischer Cyclization Parameters

ComponentRoleOptimal Quantity
Diethyl acetylenedicarboxylateReactant1.0 equiv
MethylamineNucleophile1.2 equiv
BF₃·Et₂OCatalyst0.1 equiv
EthanolSolvent/Esterifying Agent10 mL/mmol

Decarboxylation of Substituted Pyrrole Derivatives

This compound can also be synthesized via decarboxylation of higher-order esters. For example, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate undergoes thermal decarboxylation at 160°C in ethylene glycol, selectively removing methyl groups while retaining the ester functionalities.

Key Considerations

  • Temperature Control : Excess heat (>180°C) leads to pyrrole ring decomposition.

  • Solvent Selection : High-boiling solvents like ethylene glycol prevent premature crystallization.

  • Additives : Potassium hydroxide (0.5 equiv) accelerates decarboxylation without side reactions.

This method yields 55–60% of the target compound, requiring subsequent distillation for purification.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Knorr Synthesis65–7593–96ModerateHigh
Fischer Cyclization80–8598+HighModerate
Decarboxylation55–6090–92LowLow

Key Findings :

  • Fischer cyclization offers superior yield and purity, making it preferred for industrial applications.

  • Knorr synthesis remains cost-effective for laboratory-scale production.

  • Decarboxylation is limited by lower yields but useful for derivative-specific syntheses.

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous-flow reactors to enhance efficiency. Key adaptations include:

  • Microreactor Systems : Reduce reaction time from hours to minutes via improved heat transfer.

  • Catalyst Recycling : Immobilized BF₃ on silica gel reduces waste and costs.

  • In-line Analytics : HPLC monitoring ensures real-time quality control.

A pilot study reported a throughput of 50 kg/day with 82% yield and 97% purity.

Challenges and Mitigation Strategies

Common Issues:

  • Ester Hydrolysis : Moisture exposure leads to carboxylic acid byproducts.

    • Solution : Use anhydrous solvents and molecular sieves.

  • Ring Oxidation : Prolonged air exposure degrades the pyrrole core.

    • Solution : Conduct reactions under nitrogen atmosphere.

  • Side Reactions : Over-alkylation during esterification.

    • Solution : Stoichiometric control of ethanol and acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,4-dicarboxylic acid, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

Medicinal Chemistry

Diethyl 1H-pyrrole-2,4-dicarboxylate is primarily utilized as a precursor in the synthesis of various bioactive compounds. Notably, it has been employed in the development of pyrrolo[1,2-b]pyridazines, which have shown potential in treating proliferative disorders and as Janus kinase inhibitors. The structural modifications of this compound allow for the creation of derivatives that can enhance therapeutic efficacy against specific diseases .

Synthesis of Functional Materials

The compound has been explored for its role in polymer chemistry. Polysubstituted pyrroles, including this compound, are recognized for their ability to form conductive materials and nanostructures. These materials are significant in the development of organic electronics and sensors .

Case Study 1: Synthesis of Pyrrolo[1,2-b]pyridazines

In a study focusing on the synthesis of pyrrolo[1,2-b]pyridazines, this compound was utilized as a key intermediate. The reaction conditions were optimized to enhance yield and purity. The resulting compounds exhibited promising activity against cancer cell lines, highlighting the potential for further development into therapeutic agents .

Case Study 2: Development of Conductive Polymers

Research conducted on the polymerization of this compound revealed its capacity to form conductive polymers when combined with other monomers. These polymers demonstrated enhanced electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .

Data Table: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryPrecursor for pyrrolo[1,2-b]pyridazines; potential cancer treatment ,
Polymer ChemistryFormation of conductive materials for electronics ,
Material ScienceDevelopment of nanostructures and sensors ,

Mechanism of Action

The mechanism of action of diethyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to active intermediates that participate in chemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability
Diethyl 1H-pyrrole-2,4-dicarboxylate (55942-40-0) C₁₀H₁₃NO₄ 211.217 Ethoxycarbonyl (2,4) 95–97%
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (3651-13-6) C₁₇H₁₉NO₄ 301.342 Methyl (5), phenyl (3) Not specified
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (2436-79-5) C₁₂H₁₇NO₄ 239.27 Methyl (3,5) Commercial
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate (222546-93-2) C₁₁H₁₂F₃NO₄ 279.212 Trifluoromethyl (3) Not specified
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (5422-89-9) C₁₂H₁₇NO₅ 255.267 Hydroxymethyl (5), methyl (3) Available
Diethyl 3,4-dihydroxy-1-phenyl-1H-pyrrole-2,5-dicarboxylate (N/A) C₁₆H₁₇NO₆ 319.31 Dihydroxy (3,4), phenyl (1) Not specified

Key Observations :

  • Steric and Electronic Effects : Substituents like phenyl (in 3651-13-6) and trifluoromethyl (in 222546-93-2) enhance steric bulk and electron-withdrawing properties, respectively, altering reactivity in nucleophilic substitutions .
  • Polarity: Hydroxymethyl (5422-89-9) and dihydroxy (C₁₆H₁₇NO₆) groups increase hydrophilicity, improving aqueous solubility compared to the parent compound .
Table 2: Application Comparisons
Compound Key Applications References
This compound Precursor for porphyrins, polymers, and protein degraders
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Corrole synthesis; functional material design
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate Bioactive molecule development (enhanced metabolic stability)
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate Intermediate in alkaloid synthesis; hydrogen-bonding motifs
Diethyl 3,4-dihydroxy-1-phenyl-1H-pyrrole-2,5-dicarboxylate Chelating agents; metal-organic frameworks (MOFs)

Functional Insights :

  • Corrole Synthesis : Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate’s methyl groups facilitate planar macrocycle formation in corroles, critical for catalytic and photodynamic applications .
  • Trifluoromethyl Utility : The -CF₃ group in 222546-93-2 improves resistance to enzymatic degradation, making it valuable in medicinal chemistry .
  • Hydrogen Bonding : Hydroxymethyl derivatives (e.g., 5422-89-9) enable intermolecular hydrogen bonds, influencing crystal packing and material properties .

Biological Activity

Diethyl 1H-pyrrole-2,4-dicarboxylate (DEPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and research findings related to DEPDC, supported by case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure with two ester functional groups. The molecular formula is C10H12N2O4C_{10}H_{12}N_{2}O_{4}, and it can be synthesized through various methods, including cyclization reactions involving diethyl acetylenedicarboxylate and amines. Its unique structure contributes to its biological activity.

Antimicrobial Properties

DEPDC has been investigated for its antimicrobial effects against a range of pathogens. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Pathogen Type Activity Reference
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate
FungiEffective

Anticancer Activity

Research indicates that DEPDC possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Lines

  • Cell Line : MCF-7
  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway .

Anti-inflammatory Effects

DEPDC has demonstrated potential anti-inflammatory effects in vitro. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures, suggesting a role in modulating inflammatory responses.

The biological activities of DEPDC can be attributed to several mechanisms:

  • Enzyme Inhibition : DEPDC acts as an inhibitor for specific enzymes involved in metabolic pathways that are crucial for pathogen survival and cancer cell proliferation.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to decreased cell division.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production, which can lead to oxidative stress in cells, contributing to its anticancer properties.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of DEPDC derivatives, aiming to enhance its efficacy and selectivity. For example, modifications on the pyrrole ring have been explored to improve its antimicrobial potency.

Derivative Biological Activity Reference
Methylated DEPDCIncreased anticancer activity
Halogenated DEPDCEnhanced antimicrobial properties

Q & A

Q. What are the common synthetic routes for preparing Diethyl 1H-pyrrole-2,4-dicarboxylate, and how are reaction conditions optimized?

The synthesis often involves multicomponent reactions or functionalization of pyrrole precursors. For example, one-pot two-step reactions using diazomethane and triethylamine in dichloromethane at low temperatures (-20°C to -15°C) have been employed to form pyrrole derivatives, followed by recrystallization from 2-propanol for purification . Optimization includes controlling reaction time (40–48 hours) and solvent selection (e.g., ethyl acetate/hexane mixtures for column chromatography) to improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming regiochemistry and substituent positions. For instance, ¹H NMR peaks at δ 1.3–1.4 ppm (triplet, ester CH₃) and δ 4.2–4.3 ppm (quartet, ester CH₂) confirm ethoxy groups, while aromatic protons appear between δ 6.5–7.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 360.1447 for related derivatives) . Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. How is purity assessed for this compound in synthetic workflows?

Purity is determined via High-Performance Liquid Chromatography (HPLC) with UV detection and elemental analysis (C, H, N). For example, deviations ≤0.3% between calculated and observed values (e.g., C: 65.41% vs. 65.39%) confirm high purity . Melting point consistency (e.g., 243–245°C for derivatives) and single-spot Thin-Layer Chromatography (TLC) further verify homogeneity .

Advanced Research Questions

Q. How can SHELX software be applied in crystallographic analysis of this compound derivatives?

SHELX programs (SHELXL, SHELXD) are used for structure refinement and solution. For example, SHELXL refines hydrogen bonding parameters (e.g., C—H···O interactions with d(H···O) = 2.30–2.50 Å) and thermal displacement parameters . SHELXE aids in experimental phasing for macromolecular derivatives, leveraging high-resolution data (≤1.0 Å) . Constraints (e.g., β angles = 61.797°) and R-factors (R₁ ≤ 0.041) ensure model accuracy .

Q. What strategies resolve contradictions in crystallographic data for pyrrole derivatives, such as hydrogen bonding ambiguities?

Discrepancies in hydrogen bonding are addressed by re-examining Fourier difference maps and refining occupancy ratios. For example, in Diethyl 2,2'-Schiff base derivatives, Table 1 (hydrogen bond metrics) and packing diagrams along the b-axis clarify C—H···O networks . Twinned data are resolved using SHELXL's TWIN/BASF commands, while disorder is modeled with PART/SUMP constraints .

Q. How is regioselectivity controlled during functionalization of the pyrrole ring?

Electrophilic substitution is directed by electron-withdrawing groups (e.g., ester moieties at C2/C4). For example, Friedel-Crafts acylation at C5 is favored due to the deactivating effect of the 2,4-dicarboxylate groups . Steric effects from bulky substituents (e.g., 4-fluorophenyl) further guide reactivity, as seen in derivatives like Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine . Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Key Recommendations

  • Synthesis : Optimize diazomethane reactions at subzero temperatures to avoid side products .
  • Crystallography : Use SHELXTL for high-resolution refinement and TWIN commands for twinned data .
  • Characterization : Combine NMR, HRMS, and IR to confirm substituent positions and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl 1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
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Diethyl 1H-pyrrole-2,4-dicarboxylate

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